molecular formula C20H26O2 B14336410 2,3-Dipentyl-1,4-naphthalenedione CAS No. 104582-08-3

2,3-Dipentyl-1,4-naphthalenedione

Cat. No.: B14336410
CAS No.: 104582-08-3
M. Wt: 298.4 g/mol
InChI Key: KUFJZOFVSBKLRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dipentyl-1,4-naphthalenedione is a synthetic 1,4-naphthoquinone derivative featuring two pentyl substituents at the 2- and 3-positions of the naphthalene ring. These derivatives are pivotal in pharmaceuticals, agrochemicals, and materials science due to their redox activity, antimicrobial properties, and electronic characteristics .

Properties

CAS No.

104582-08-3

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

2,3-dipentylnaphthalene-1,4-dione

InChI

InChI=1S/C20H26O2/c1-3-5-7-11-15-16(12-8-6-4-2)20(22)18-14-10-9-13-17(18)19(15)21/h9-10,13-14H,3-8,11-12H2,1-2H3

InChI Key

KUFJZOFVSBKLRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C(=O)C2=CC=CC=C2C1=O)CCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dipentyl-1,4-naphthalenedione typically involves the alkylation of 1,4-naphthoquinone. One common method is the Friedel-Crafts alkylation, where 1,4-naphthoquinone reacts with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

Industrial production of 2,3-Dipentyl-1,4-naphthalenedione may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications. Techniques such as recrystallization and chromatography are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

2,3-Dipentyl-1,4-naphthalenedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones with different substituents.

    Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups into the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., AlCl3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction typically produces hydroquinones.

Scientific Research Applications

2,3-Dipentyl-1,4-naphthalenedione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dipentyl-1,4-naphthalenedione involves its interaction with cellular components. As a quinone derivative, it can participate in redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its antimicrobial and anticancer activities, where the compound disrupts cellular processes by causing oxidative damage .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural and physicochemical properties of 2,3-dipentyl-1,4-naphthalenedione with similar compounds:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Properties
2,3-Dipentyl-1,4-naphthalenedione 2,3-di(pentyl) C₂₀H₂₄O₂ 296.4* N/A† High lipophilicity, low water solubility*
Dichlone 2,3-dichloro C₁₀H₄Cl₂O₂ 227.04 194–196 Oxidizing agent, photostable
Menadione (Vitamin K₃) 2-methyl C₁₁H₈O₂ 172.18 105–107 Pro-oxidant, vitamin K activity
Juglone (5-Hydroxy-1,4-naphthalenedione) 5-hydroxy C₁₀H₆O₃ 174.16 161–163 Antioxidant, cytotoxic
2-Benzylamino-1,4-naphthalenedione 2-benzylamino C₁₇H₁₃NO₂ 263.30 198–200 Redox-active, H-bonding motifs

*Theoretical values based on structural analogs; †No experimental data available in provided evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.